

In-Depth Technical Guide: 6-Phenylhexan-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Phenylhexan-3-one

Cat. No.: B3054218

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of **6-Phenylhexan-3-one**, a ketone compound with applications in chemical synthesis. The information is presented to support research and development activities.

Core Molecular Data

The fundamental properties of **6-Phenylhexan-3-one** are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O	PubChem[1], LookChem[2]
Molecular Weight	176.25 g/mol	PubChem[1]
Exact Mass	176.120115130 Da	LookChem[2], PubChem[1]
CAS Number	58977-36-9	LookChem[2]
IUPAC Name	6-phenylhexan-3-one	PubChem[1]
Canonical SMILES	<chem>CCC(=O)CCCC1=CC=CC=C1</chem>	LookChem[2], PubChem[1]

Physicochemical Properties

A detailed summary of the compound's physical and chemical properties is provided for use in experimental and process design. These parameters are critical for understanding the compound's behavior in various chemical environments.

Property	Value	Unit
Density	0.95	g/cm ³
Boiling Point	278.5	°C at 760 mmHg
Flash Point	124.3	°C
Vapor Pressure	0.00425	mmHg at 25°C
LogP	2.98840	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	5	

All data in this table is sourced from LookChem unless otherwise specified.[\[2\]](#)

Experimental Protocols & Methodologies

While specific experimental protocols for **6-Phenylhexan-3-one** are not detailed in the provided search results, general methodologies for determining the physicochemical properties listed above are well-established in the field of analytical chemistry.

Determination of Molecular Weight and Formula:

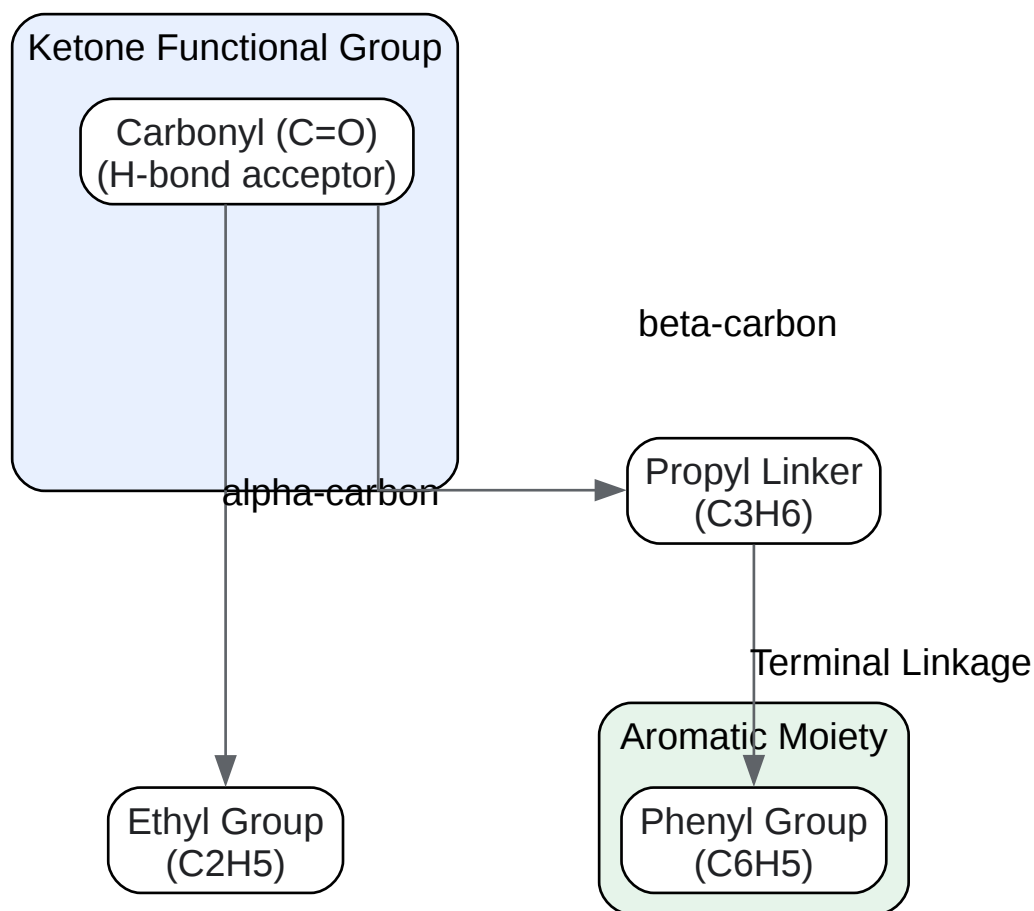
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is the standard method for determining the exact mass of a compound, which in turn allows for the confident assignment of its molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and corroborating the molecular formula.

Determination of Physicochemical Properties:

- Density: Measured using a pycnometer or a digital density meter.
- Boiling Point: Determined by distillation or using a differential scanning calorimeter (DSC).
- Flash Point: Measured using a Pensky-Martens closed-cup tester or similar apparatus.
- Vapor Pressure: Can be determined using a static or dynamic method, such as a Knudsen effusion cell.

Logical Relationships and Structure

The structure of **6-Phenylhexan-3-one** dictates its chemical properties and potential reactivity. The diagram below illustrates the key functional components of the molecule.



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Caption: Functional group breakdown of **6-Phenylhexan-3-one**.

This technical guide serves as a starting point for researchers working with **6-Phenylhexan-3-one**. For further information on synthesis routes, safety, and handling, consulting the primary literature and safety data sheets (SDS) is recommended.

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References

- 1. 6-Phenylhexan-3-one | C₁₂H₁₆O | CID 100910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Phenylhexan-3-one | lookchem [lookchem.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com